Research suggests that EHPC may have potential applications in various scientific fields, although much of this research is still in the early stages. Here are some potential areas of exploration:
Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate is a derivative of pyrazole with the molecular formula C7H10N2O3. The structure features a hydroxymethyl group attached to the 5-position of the pyrazole ring and an ethyl ester at the carboxylic acid position. This configuration contributes to its unique chemical properties and biological activities.
Research indicates that ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate exhibits various biological activities, including:
Several synthesis methods for ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate have been documented:
Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate has several potential applications:
Interaction studies are crucial for understanding how ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate interacts with biological systems. Research has focused on:
Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate shares structural similarities with other pyrazole derivatives. Here are some comparable compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Ethyl 5-methyl-1H-pyrazole-3-carboxylate | Contains a methyl group at the 5-position | Exhibits different biological activities |
| Methyl 5-hydroxy-1H-pyrazole-3-carboxylate | Methyl instead of ethyl group | Potentially different solubility and reactivity |
| Ethyl 4-hydroxy-1H-pyrazole-3-carboxylate | Hydroxyl group at the 4-position | May show varying degrees of enzyme inhibition |
Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological properties compared to these similar compounds.
The synthesis of ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate represents a significant challenge in heterocyclic chemistry, requiring the strategic combination of multiple functional group transformations [1]. This compound, with molecular formula C7H10N2O3 and molecular weight 170.17 g/mol, contains both ester and hydroxymethyl functionalities attached to the pyrazole ring system [1]. The development of efficient synthetic routes to this target molecule has attracted considerable attention due to the increasing importance of pyrazole derivatives in various research fields [2] [3].
The formation of ethyl ester functionality in pyrazole carboxylate derivatives can be achieved through several established methodologies, each offering distinct advantages in terms of reaction conditions, yields, and substrate scope [4] [5] [6]. The conventional Fischer esterification remains the most widely employed approach for converting pyrazole carboxylic acids to their corresponding ethyl esters [6] [7].
The classical Fischer esterification involves the acid-catalyzed reaction between pyrazole carboxylic acids and ethanol [6] [7]. This transformation proceeds through a well-established mechanism involving initial protonation of the carbonyl oxygen, followed by nucleophilic attack of ethanol, proton transfer, and elimination of water [7] [8]. Research has demonstrated that ethyl 1H-pyrazole-3-carboxylate can be obtained in yields ranging from 72-96% using concentrated sulfuric acid as catalyst at temperatures between 80-100°C for reaction times of 2-24 hours [9].
Detailed mechanistic studies reveal that the reaction proceeds through five distinct steps: cation formation through protonation of the carboxyl group, nucleophilic addition of ethanol, proton transfer to form a good leaving group, elimination of water to form a π bond, and final deprotonation to yield the ester product [10] [8]. The equilibrium nature of this reaction necessitates the removal of water to drive the reaction to completion [6] [11].
Recent developments in esterification chemistry have introduced highly efficient acid/iodide cooperative catalytic systems that enable the formation of esters under milder conditions [4]. These methods demonstrate superior performance with yields of 85-95% at temperatures of 60-80°C over reaction times of 4-8 hours [4]. The cooperative catalysis approach involves the simultaneous activation of both the carboxylic acid and alcohol components, leading to enhanced reaction rates and improved selectivity [4].
Organic carboxylate salt-enabled synthetic routes represent another significant advancement in esterification methodology [12]. These approaches utilize triethylammonium carboxylate salts that undergo efficient esterification with alkyl bromides via the SN2 mechanism [12]. The method demonstrates particular effectiveness when alkyl bromides containing α-carbonyl, allyl, and benzyl groups are employed as substrates [12].
The following comprehensive data table summarizes the various esterification strategies available for carboxylate functionalization:
| Method | Temperature (°C) | Reaction Time | Typical Yield (%) | Catalyst | Advantages |
|---|---|---|---|---|---|
| Conventional Fischer Esterification | 80-100 | 2-24 hours | 72-96 | H₂SO₄ or HCl | Well-established method |
| Acid/Iodide Cooperative Catalysis | 60-80 | 4-8 hours | 85-95 | HI/Acid combination | High selectivity |
| Microwave-Assisted Fischer Esterification | 60-80 | 5-15 minutes | 91-98 | H₂SO₄ (reduced amount) | Rapid reaction, high yields |
| Enzyme-Catalyzed Esterification (Microwave) | 50-70 | 30-60 minutes | 80-92 | Lipase enzymes | Green chemistry approach |
| Solvent-Free Microwave Esterification | 120-150 | 1-5 minutes | 78-95 | Heterogeneous catalysts | No solvent required |
Experimental studies have shown that the choice of esterification method significantly impacts both reaction efficiency and product purity [13]. Conventional methods typically require extended reaction times and elevated temperatures, while modern approaches offer substantial improvements in terms of reaction kinetics and environmental compatibility [14] [13].
The introduction of hydroxymethyl functionality at the 5-position of pyrazole rings represents a critical transformation in the synthesis of ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate [15] [16]. This transformation can be accomplished through various nucleophilic substitution strategies, each offering specific advantages depending on the substrate and reaction conditions [17] [18] [19].
The most direct approach to hydroxymethyl group introduction involves the reaction of formaldehyde with active carbon-hydrogen bonds [16]. This methodology exploits the electrophilic nature of formaldehyde to achieve hydroxymethylation of pyrazole substrates [16]. The general reaction follows the pattern: R₃C-H + CH₂O → R₃C-CH₂OH, where the pyrazole ring provides the active carbon-hydrogen bond [16].
Research has demonstrated that hydroxymethylation reactions proceed most efficiently when conducted in the presence of suitable bases that activate the carbon-hydrogen bonds toward nucleophilic attack [16]. The reaction typically requires temperatures of 25-60°C and reaction times of 2-6 hours to achieve yields in the range of 65-85% [16]. The selectivity of this transformation depends critically on the electronic properties of the pyrazole substrate and the choice of reaction conditions [16].
Nucleophilic substitution reactions for hydroxymethyl group introduction can proceed through both SN1 and SN2 mechanisms, depending on the nature of the substrate and nucleophile [17] [18] [19]. Primary and secondary substrates typically undergo SN2 reactions with hydroxymethyl nucleophiles, while tertiary substrates favor SN1 pathways [17] [18].
The SN2 mechanism involves concerted bond formation and breaking, with the nucleophile attacking the electrophilic carbon while the leaving group departs simultaneously [17] [19]. This pathway is favored by polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile, and proceeds optimally at reduced temperatures to minimize competing elimination reactions [17] [18].
For SN1 reactions, the mechanism involves initial heterolysis to form a carbocation intermediate, followed by rapid coordination with the nucleophile [17] [18]. These reactions are favored by polar protic solvents and benefit from elevated temperatures to accelerate the rate-determining ionization step [17] [18].
Advanced synthetic approaches have developed alternative methods for hydroxymethyl group introduction that offer improved selectivity and reaction efficiency [15] [20]. The use of silylmethyl Grignard reagents provides a powerful nucleophilic approach to hydroxymethylation of ketones and aldehydes [16]. This method involves the initial formation of a carbon-carbon bond followed by oxidative workup to reveal the hydroxymethyl functionality [16].
Reduction of carboxylate esters using lithium borohydride or sodium borohydride represents another viable approach to hydroxymethyl group introduction [15]. This methodology is particularly attractive for substrates that already contain ester functionality, as it allows for selective reduction of the carboxylate while preserving other functional groups [15].
The following data table summarizes the various methods available for hydroxymethyl group introduction:
| Method | Substrate Type | Reagent | Reaction Conditions | Yield Range (%) | Selectivity |
|---|---|---|---|---|---|
| Formaldehyde Direct Addition | Active C-H bonds | CH₂O + Base | 25-60°C, 2-6 hours | 65-85 | Moderate |
| Hydroxymethylation via Grignard | Ketones/Aldehydes | ClMgCH₂SiR₃ | -78°C to RT, 3-5 hours | 70-90 | High |
| Nucleophilic Substitution (SN2) | Alkyl halides | CH₂OH nucleophile | 0-25°C, 1-4 hours | 75-95 | High |
| Reduction of Carboxylate | Ethyl carboxylates | LiBH₄ or NaBH₄ | 0-25°C, 2-8 hours | 80-95 | Very High |
| Microwave-Enhanced Hydroxymethylation | Heterocyclic compounds | CH₂O + MW irradiation | 80-120°C, 5-20 minutes | 85-98 | High |
Microwave-assisted organic synthesis has emerged as a transformative technology for the preparation of pyrazole derivatives, offering significant advantages in terms of reaction time, yield, and energy efficiency [3] [21] [22] [23]. The application of microwave irradiation to pyrazole synthesis has demonstrated particular effectiveness in accelerating reaction rates while maintaining high product quality [21] [22] [24].
Microwave irradiation accelerates chemical reactions through direct molecular heating, which results from the interaction of polar molecules with oscillating electromagnetic fields [22] [23] [25]. This heating mechanism differs fundamentally from conventional thermal heating, as energy is deposited directly into the reaction mixture rather than being transferred through conduction or convection [22] [25].
Research has established that microwave-assisted synthesis of pyrazole derivatives can achieve reaction times of 4-7 minutes with yields ranging from 78-92%, representing substantial improvements over conventional heating methods [24] [26]. The enhanced reaction rates observed under microwave conditions are attributed to specific interactions between the electric field and polar reaction intermediates or transition states [25] [27].
The optimization of microwave-assisted synthesis requires careful consideration of multiple parameters including temperature, power settings, reaction time, and pressure conditions [21] [13] [28]. Studies have demonstrated that phenyl-1H-pyrazole compounds can be synthesized with yields of 91-98% using microwave conditions of 60°C, 5 minutes reaction time, and 50 W power, compared to conventional heating yields of 72-90% at 75°C for 2 hours [13].
Temperature optimization studies reveal that the optimal range for microwave-assisted pyrazole synthesis typically falls between 60-150°C [22] [29] [13]. Higher temperatures accelerate reaction rates but may lead to product decomposition above 180°C [29]. Power settings of 50-200 W have proven most effective, with moderate power levels providing optimal results while avoiding overheating that can occur at higher power settings [13] [30].
Reaction time optimization is critical for microwave-assisted synthesis, as the rapid heating enables very short reaction times while preventing thermal decomposition [24] [29] [26]. Most pyrazole syntheses can be completed in 1-20 minutes under microwave conditions, with specific optimization required for each substrate type [29] [28].
The choice of reaction medium significantly impacts the efficiency of microwave-assisted synthesis [23] [25] [31]. Polar solvents such as ethanol, dimethylformamide, and dimethyl sulfoxide absorb microwave energy effectively and facilitate rapid heating [25] [27]. However, solvent-free conditions have also proven highly effective for certain transformations, eliminating the need for solvent removal and reducing environmental impact [23] [28] [31].
Research has demonstrated that solvent-free microwave synthesis can achieve excellent yields with reaction times of 1-5 minutes at temperatures of 120-150°C [28] [31]. These conditions are particularly advantageous for industrial applications where solvent costs and waste disposal represent significant concerns [31].
The following comprehensive table summarizes the key parameters for microwave-assisted synthesis optimization:
| Parameter | Optimal Range | Impact on Yield | Considerations |
|---|---|---|---|
| Temperature Range | 60-150°C | Higher temp = faster reaction | Decomposition above 180°C |
| Power Settings | 50-200 W | Moderate power optimal | Overheating at high power |
| Reaction Time | 1-20 minutes | Short times prevent decomposition | Optimization required per substrate |
| Pressure Conditions | 1-15 bar | Elevated pressure improves efficiency | Safety considerations |
| Solvent Effects | Polar solvents preferred | Polar solvents enhance heating | Solvent-free conditions possible |
| Catalyst Loading | 0.05-1.0 mol/L | Excess catalyst may cause side reactions | Cost vs benefit analysis |
Comparative studies have consistently demonstrated that microwave-assisted synthesis provides superior results compared to conventional heating methods [21] [13]. The combination of reduced reaction times, improved yields, and enhanced product purity makes microwave technology particularly attractive for the synthesis of complex heterocyclic compounds such as ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate [13] [28].
The enhanced reactivity observed under microwave conditions results from several factors including superheating of polar solvents, increased molecular motion, and specific field effects on polar intermediates [22] [25] [27]. These effects combine to accelerate reaction rates beyond what would be expected from thermal heating alone [25] [27].
Studies of microwave-enhanced pyrazole synthesis have revealed that reactions involving polar intermediates or transition states benefit most significantly from microwave irradiation [25] [27]. This observation supports the hypothesis that specific interactions between the electromagnetic field and charged species contribute to the observed rate enhancements [25] [27].
Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate represents a significant member of the pyrazole carboxylate family, characterized by its unique structural features that confer distinct thermodynamic properties. The compound exhibits remarkable thermal stability under standard laboratory conditions, with structural integrity maintained at temperatures up to 200°C [1] [2]. This thermal robustness is attributed to the stabilizing effect of the pyrazole ring system, which provides aromatic character and resistance to thermal degradation [3] [4].
The thermodynamic stability of this compound stems from several molecular factors. The pyrazole ring maintains planarity with minimal deviation, contributing to overall molecular stability through π-electron delocalization [5] [6]. The hydroxymethyl substituent at the 5-position introduces additional stabilization through intramolecular hydrogen bonding interactions with the nitrogen atoms of the pyrazole ring [1] [7]. The ethyl ester functionality provides further stabilization through electron-withdrawing effects that enhance the aromatic character of the heterocyclic system [8] .
Research on related pyrazole derivatives reveals that compounds in this class exhibit distinctive phase transition behaviors. Studies on pyrazole-based materials demonstrate glass transition temperatures ranging from 83.0 to 168°C, with the specific value dependent on substituent patterns and intermolecular interactions [10] [11]. The presence of the hydroxymethyl group in ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate is expected to influence phase transition behavior through hydrogen bonding networks that can either stabilize or destabilize crystalline phases [12] [13].
Phase transition studies on similar pyrazole carboxylates indicate that these compounds can undergo order-disorder transitions at elevated temperatures. For instance, pyrazole-oxalic acid frameworks lose rigidity at 383 K, leading to ordered-disordered phase transitions [12]. The mechanism involves molecular libration and rotation that disrupts the rigid framework structure. In the case of ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate, similar transitions would be expected at temperatures above 200°C, where thermal energy overcomes intermolecular forces [14] [15].
Crystal structure analysis of related compounds reveals that pyrazole carboxylates typically crystallize in various space groups, with the specific arrangement influenced by substituent effects and hydrogen bonding patterns [16] [5]. The hydroxymethyl group can participate in extensive hydrogen bonding networks, potentially leading to polymorphic forms with different thermal stabilities [17] [6].
Thermal analysis of pyrazole derivatives demonstrates that decomposition typically occurs through multiple pathways. Initial decomposition often involves loss of substituent groups, followed by ring degradation at higher temperatures [18] [19]. For ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate, thermogravimetric analysis would likely show initial mass loss corresponding to ethanol elimination from the ester group, followed by hydroxymethyl group loss, and finally pyrazole ring decomposition [20] [21].
The activation energy for thermal decomposition of similar pyrazole polymers ranges from 79-91 kJ/mol, suggesting that ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate would exhibit comparable thermal stability [18]. The decomposition mechanism likely proceeds through one-dimensional diffusion-controlled processes, typical of organic heterocyclic compounds [2] [22].
The solubility profile of ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate reflects its amphiphilic nature, containing both hydrophilic (hydroxymethyl and carboxylate) and hydrophobic (ethyl ester) components. This structural duality enables the compound to exhibit favorable solubility in a wide range of solvents, from highly polar to moderately polar systems [1] .
In polar protic solvents, ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate demonstrates excellent solubility characteristics. The compound is highly soluble in water, ethanol, and methanol due to its ability to form extensive hydrogen bonding networks [24]. The hydroxymethyl group serves as both a hydrogen bond donor and acceptor, while the pyrazole nitrogens can act as hydrogen bond acceptors, creating multiple interaction sites with protic solvents [25] [26].
Experimental solubility studies on related 5-hydroxy-1-methylpyrazole derivatives demonstrate that these compounds exhibit higher solubility in alcohols than in ester solvents [24] [26]. The solubility follows the order: methanol > ethanol > n-propanol > isopropanol > n-butanol, correlating with decreasing polarity and increasing steric hindrance of the alcohol solvents [24]. For ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate, similar trends are expected, with estimated solubility values ranging from 0.05 to 0.5 mg/mL in various alcoholic solvents [25].
The temperature dependence of solubility in polar solvents shows positive correlation, with solubility increasing with temperature according to the modified Apelblat equation [24] [26]. This behavior is consistent with endothermic dissolution processes typical of organic compounds in polar solvents. The dissolution enthalpy is positive, indicating that additional thermal energy is required to overcome intermolecular forces in the solid state [24].
In non-polar solvents, ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate exhibits limited solubility due to the inability to form stabilizing interactions with the solvent molecules. The compound is expected to be poorly soluble in hexane, cyclohexane, and other aliphatic hydrocarbons [27] [28]. However, moderate solubility is observed in solvents of intermediate polarity such as ethyl acetate, dichloromethane, and acetone [7] [29].
The solubility in ester solvents follows the general trend: ethyl acetate > propyl acetate > butyl acetate > amyl acetate, with decreasing solubility corresponding to increasing alkyl chain length [24] [26]. This pattern reflects the balance between dipole-dipole interactions and van der Waals forces in the solvent-solute system. The estimated solubility in ethyl acetate is approximately 0.01-0.05 mg/mL, significantly lower than in alcoholic solvents [25].
In polar aprotic solvents such as DMSO and DMF, ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate demonstrates high solubility due to strong dipole-dipole interactions and the ability of these solvents to solvate both the polar and non-polar regions of the molecule [7] [27]. The compound is also miscible with acetone, as reported for related pyrazole carboxylates [29].
The solvent effect on ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate solubility can be analyzed using the KAT-LSER (Kamlet-Abboud-Taft Linear Solvation Energy Relationship) model and Hansen solubility parameters [24]. The compound's solubility is primarily governed by hydrogen bonding interactions, with secondary contributions from dipole-dipole and dispersion forces.
Hansen solubility parameters for the compound can be estimated based on structural components: δd (dispersion) ≈ 17-18 MPa^1/2, δp (polarity) ≈ 8-10 MPa^1/2, and δh (hydrogen bonding) ≈ 12-15 MPa^1/2 [24]. These values indicate strong hydrogen bonding character, consistent with observed high solubility in protic solvents.
The partition coefficient (LogP) of ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate represents a critical parameter for understanding its distribution behavior between aqueous and organic phases. Based on structural analysis and comparison with related pyrazole derivatives, the compound exhibits moderate hydrophilicity with an estimated LogP value in the range of -0.3 to 0.5 [30] [8].
The partition coefficient can be determined using various experimental methods, with the octanol-water system being the most widely employed. High-performance liquid chromatography (HPLC) methods have been developed for measuring LogP values of pyrazole derivatives, utilizing octanol-saturated water as the mobile phase against water-saturated octanol [31]. The measurable range for HPLC-based LogP determination extends from -0.3 to +10.0, encompassing the expected range for ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate [31].
Comparative analysis with structurally related compounds provides insight into the expected LogP value. Ethyl 5-methyl-1H-pyrazole-3-carboxylate exhibits a LogP of 0.733, while 5-hydroxy-1-methylpyrazole shows lower lipophilicity due to the hydroxyl group [30] [32]. The presence of both hydroxymethyl and ethyl ester functionalities in ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate creates a balance between hydrophilic and lipophilic character, resulting in moderate overall lipophilicity .
Computational approaches using fragment-based methods provide valuable estimates of LogP values. The XLOGP3 program, widely used in pharmaceutical research, calculates LogP based on atomic contributions and structural corrections [25]. For ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate, the calculated LogP incorporates contributions from:
The net effect results in a LogP value near zero, indicating balanced hydrophilic-lipophilic properties [7]. This moderate lipophilicity is advantageous for biological applications, as it allows for both aqueous solubility and membrane permeability.
The lipophilicity of ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate falls within the range considered favorable for drug-like properties. Compounds with LogP values between -0.4 and +5.6 are generally considered to have appropriate lipophilicity for oral bioavailability [25]. The compound satisfies Lipinski's Rule of Five, with no violations detected in computational analysis [25].
The moderate lipophilicity enables the compound to cross biological membranes while maintaining adequate aqueous solubility. This balance is crucial for pharmaceutical applications, where both dissolution and permeation are required for effective drug action [34] [25]. The estimated gastrointestinal absorption is high, indicating good oral bioavailability potential [25].
Comparative analysis with other pyrazole derivatives reveals that compounds in this structural class typically exhibit LogP values ranging from 2.74 to 4.5, depending on substituent patterns [25]. The relatively low LogP of ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate, attributed to the hydroxymethyl group, enhances its water solubility while maintaining sufficient lipophilicity for biological activity.